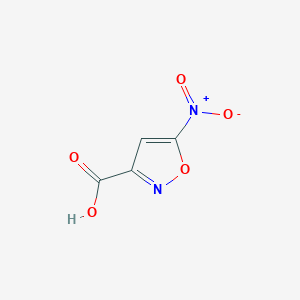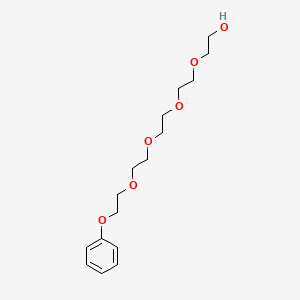
Pentaethylene glycol monophenyl ether
Overview
Description
Pentaethylene glycol monophenyl ether is a chemical compound that belongs to the class of glycol ethers. Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol. This compound is known for its excellent solvent properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including pentaethylene glycol monophenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the synthesis typically involves the reaction of pentaethylene glycol with phenol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, this compound can be produced by the reaction of phenol with ethylene oxide in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .
Chemical Reactions Analysis
Types of Reactions
Pentaethylene glycol monophenyl ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid is a major product formed during oxidation.
Substitution: Various substituted ethers can be formed depending on the reagents used.
Scientific Research Applications
Pentaethylene glycol monophenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the preparation of various biological assays and as a solvent for biological samples.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of paints, coatings, and cleaning agents
Mechanism of Action
Pentaethylene glycol monophenyl ether exerts its effects primarily through its solvent properties. It can dissolve a wide range of substances, making it useful in various applications. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Comparison with Similar Compounds
Similar Compounds
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monopropyl ether
- Ethylene glycol monobutyl ether
- Ethylene glycol monophenyl ether (2-phenoxyethanol)
Uniqueness
Pentaethylene glycol monophenyl ether is unique due to its longer ethylene glycol chain, which provides it with distinct solvent properties compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and stability.
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22-16-4-2-1-3-5-16/h1-5,17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZRWAZGLSXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236280.png)


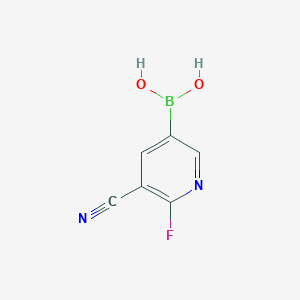
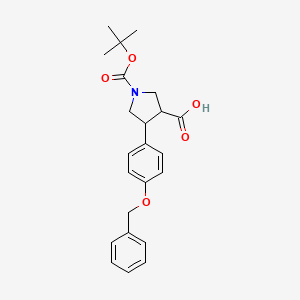
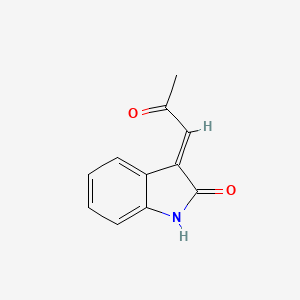
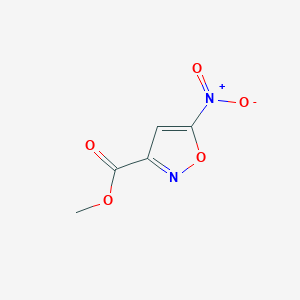
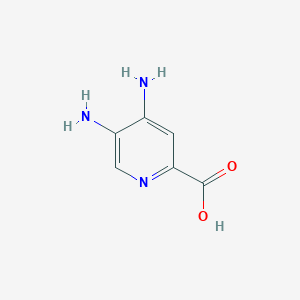
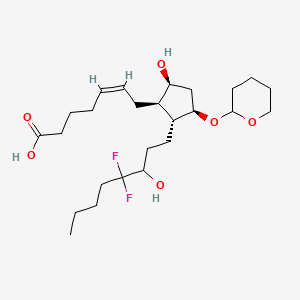
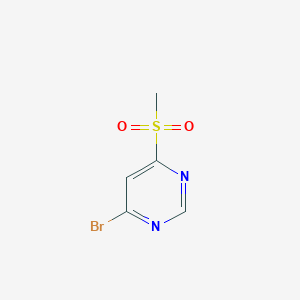
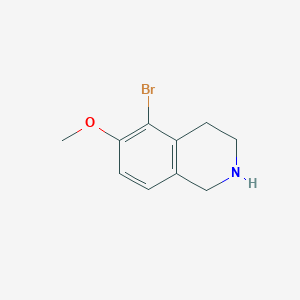
![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)

